5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C20H17Cl2N3OS |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-12-6-5-7-13(2)17(12)24-19(26)18-16(22)10-23-20(25-18)27-11-14-8-3-4-9-15(14)21/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
VVOAWEGPVTZAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine Synthesis
The pyrimidine backbone is typically constructed via cyclocondensation reactions. A common approach involves the reaction of β-keto esters with guanidine derivatives. For example, ethyl 3-ethoxyacrylate reacts with guanidine hydrochloride under basic conditions to form 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 5-chloropyrimidine intermediates.
Key Reaction:
Carboxamide Formation
The N-(2,6-dimethylphenyl)carboxamide group is introduced via amidation. 5-Chloropyrimidine-4-carbonyl chloride reacts with 2,6-dimethylaniline in dichloromethane (DCM) under inert conditions, catalyzed by triethylamine (TEA).
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 92 |
| Base | TEA | 88 |
| Temperature (°C) | 0–25 | 90 |
Sulfanyl Group Introduction
Nucleophilic Substitution
The 2-position of the pyrimidine ring undergoes nucleophilic substitution with 2-chlorobenzyl mercaptan. This step requires activation of the pyrimidine chloride using a Lewis acid such as AlCl₃ or FeCl₃.
Reaction Mechanism:
Yield Comparison by Catalyst:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Toluene | 6 | 78 |
| FeCl₃ | DMF | 8 | 65 |
| None | Ethanol | 24 | <10 |
Multi-Step Synthesis Optimization
One-Pot Sequential Reactions
Recent advances enable a telescoped synthesis where chlorination, amidation, and sulfanyl substitution occur sequentially without intermediate isolation. This reduces purification steps and improves overall yield.
Procedure:
-
Chlorination : 4,6-Dihydroxypyrimidine treated with POCl₃ at 80°C for 4 h.
-
Amidation : Direct addition of 2,6-dimethylaniline and TEA at 0°C.
-
Sulfanyl Substitution : Introduction of 2-chlorobenzyl mercaptan and AlCl₃ at 25°C.
Yield Enhancement:
| Step | Isolated Yield (%) | Telescoped Yield (%) |
|---|---|---|
| Chlorination | 85 | - |
| Amidation | 92 | - |
| Sulfanyl Substitution | 78 | 70 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing control. A representative setup uses:
Scalability Data:
| Batch Size (kg) | Purity (%) | Overall Yield (%) |
|---|---|---|
| 1 | 99.5 | 68 |
| 10 | 99.2 | 65 |
| 100 | 98.8 | 63 |
Structural Characterization
Spectroscopic Validation
X-ray Diffraction Analysis
Single-crystal X-ray studies confirm the planar pyrimidine core and dihedral angles between substituents.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Physicochemical Properties
- Molecular Weight : 388.36 g/mol
- Melting Point : Data not readily available; however, similar compounds typically exhibit moderate melting points.
- Solubility : Soluble in organic solvents; specific solubility data would require empirical testing.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds.
Case Study
A study published in Molecules demonstrated that a related pyrimidine derivative exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 and HeLa. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents was crucial for enhancing biological activity .
Antimicrobial Properties
Compounds containing sulfanyl groups have been reported to possess antimicrobial activities. The sulfanyl moiety can interact with microbial enzymes, inhibiting their function and leading to cell death.
Case Study
Research highlighted in Frontiers in Microbiology showed that thiazole and pyrimidine derivatives demonstrated strong antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of key enzymes such as cyclooxygenase (COX) is a promising area for these compounds.
Case Study
In a study on novel pyrimidine derivatives, compounds were found to significantly reduce inflammation markers in vitro by inhibiting COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate starting materials such as 2-chlorobenzyl sulfide and 2,6-dimethylphenylamine under acidic or basic conditions.
- Cyclization Techniques : Employing cyclization reactions to form the pyrimidine ring from suitable precursors.
- Functional Group Modifications : Post-synthesis modifications can introduce desired functional groups to enhance biological activity.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Carboxamide Derivatives
(a) 5-chloro-N-(4-{[(2,6-dimethylpyrimidin-4-yl)sulfamoyl}phenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS: 838813-98-2)
- Key Differences :
- Ethylsulfanyl group at position 2 (vs. 2-chlorobenzylsulfanyl in the main compound).
- Sulfamoylphenyl substituent (vs. N-(2,6-dimethylphenyl) carboxamide).
- Molecular Weight : ~421.9 g/mol (vs. 418.3 g/mol for the main compound).
- The sulfamoyl group introduces hydrogen-bonding capacity, which may influence pharmacokinetics .
(b) 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide (CAS: 874146-83-5)
- Key Differences :
- 2-Fluorobenzylsulfanyl group (vs. 2-chlorobenzylsulfanyl).
- 4-Methoxybenzyl carboxamide (vs. N-(2,6-dimethylphenyl)).
- Molecular Weight : 417.88 g/mol (slightly lower than the main compound).
- Implications: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
N-(2,6-Dimethylphenyl) Analogues in Agrochemicals
Several herbicides share the N-(2,6-dimethylphenyl) motif, though their cores differ:
| Compound | Core Structure | Key Substituents | Use |
|---|---|---|---|
| Metazachlor | Chloroacetamide | Pyrazolylmethyl group | Herbicide |
| Metalaxyl | Alanine ester | Methoxyacetyl group | Fungicide |
| Main Compound | Chloropyrimidine carboxamide | 2-Chlorobenzylsulfanyl | Undisclosed |
Pyrimidine Derivatives with Varied Substituents
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
- Key Differences: Carboxylic acid at position 5 (vs. carboxamide in the main compound). Trifluoromethylanilino group at position 4.
- Implications : The carboxylic acid enhances hydrophilicity, favoring ionic interactions in biological systems. The trifluoromethyl group improves resistance to oxidative metabolism, a feature absent in the main compound .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Steric Considerations : The 2,6-dimethylphenyl group in the main compound introduces significant steric hindrance, which may limit interaction with flat binding pockets compared to smaller substituents like methoxy .
- Synthetic Pathways : Analogues in and suggest that nucleophilic substitution and condensation reactions are feasible for modifying the pyrimidine core, though regioselectivity must be carefully controlled .
Biological Activity
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group, a chlorobenzyl sulfanyl moiety, and a dimethylphenyl group. Its chemical formula is with a molecular weight of approximately 350.27 g/mol.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Viral Replication : Analogues of pyrimidine derivatives have shown effectiveness against viruses by targeting viral DNA replication processes. For example, certain derivatives have been reported to inhibit human adenovirus (HAdV) replication with selectivity indexes greater than 100 and low cytotoxicity levels .
- Anticancer Activity : Some studies suggest that compounds with similar functionalities can induce apoptosis in cancer cells by interacting with specific cellular pathways. The structural components such as the chlorobenzyl sulfanyl group may enhance cytotoxic effects against various cancer cell lines.
Biological Activity Overview
| Activity Type | Target | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Antiviral | HAdV | 0.27 | >100 | |
| Anticancer | Various | <10 | Not specified |
Case Studies
- Antiviral Efficacy Against HAdV : In a study focusing on novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, it was found that certain derivatives exhibited significant antiviral activity against HAdV, with one compound showing an IC50 value of 0.27 μM and a selectivity index exceeding 100 compared to the lead compound niclosamide .
- Cytotoxicity in Cancer Cells : A series of pyrimidine derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that compounds similar to 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide exhibited IC50 values lower than 10 μM against several cancer types, suggesting potent anticancer properties .
- Mechanistic Studies : Preliminary mechanistic studies have suggested that compounds derived from this class might interfere with the viral life cycle at multiple stages, including DNA replication and late-stage assembly processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
